2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester
Description
2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl compounds. Its structure comprises a thiazole ring substituted at the 4-position with a boronic acid pinacol ester and at the 2-position with a 2-fluorophenyl group. The fluorine atom enhances electronic effects and metabolic stability, making it valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(2-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BFNO2S/c1-14(2)15(3,4)20-16(19-14)12-9-21-13(18-12)10-7-5-6-8-11(10)17/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQDMCPGMZREBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501140498 | |
| Record name | Thiazole, 2-(2-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501140498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402174-42-8 | |
| Record name | Thiazole, 2-(2-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402174-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole, 2-(2-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501140498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(2-Fluorophenyl)thiazole with boronic acid pinacol ester under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where the thiazole derivative is reacted with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the compound reacts with various electrophiles to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: It can participate in substitution reactions, particularly in the presence of suitable nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic ester .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
4-(2-Fluorophenyl)thiazole-5-boronic Acid Pinacol Ester
- Structural Difference : The boronic ester is at the 5-position of the thiazole instead of the 4-position.
- Impact : Altered regiochemistry may affect cross-coupling reactivity. For example, steric hindrance or electronic effects could influence reaction yields in Suzuki couplings .
- Molecular Formula: C₁₅H₁₉BFNO₃S (vs. C₁₅H₁₉BFNO₃S for the target compound), identical due to positional isomerism.
2-Cyclopropyl-thiazole-4-boronic Acid Pinacol Ester
- Structural Difference : A cyclopropyl group replaces the 2-fluorophenyl substituent.
- Purity : 95% (similar to commercial grades of the target compound) .
2-(Piperidin-1-yl)thiazole-4-boronic Acid Pinacol Ester
- Structural Difference : A piperidine group replaces the fluorophenyl substituent.
- Impact : The basic piperidine moiety increases solubility in polar solvents and may enhance blood-brain barrier penetration, as seen in CNS-targeted drug candidates .
- Molecular Weight : 294.22 g/mol (higher than the target compound’s 323.19 g/mol due to the piperidine group) .
Substituent Variations on the Boronic Ester
4-Methyl-thiazole-5-boronic Acid Pinacol Ester
- Structural Difference : Lacks the 2-fluorophenyl group and has a methyl substituent on the thiazole.
- Impact : Simpler structure reduces synthetic complexity but limits electronic modulation for targeted applications.
- Molecular Formula: C₁₀H₁₆BNO₂S (smaller than the target compound) .
2-(Ethoxycarbonyl)-4,5-difluorophenylboronic Acid Pinacol Ester
- Structural Difference : An ethoxycarbonyl group and difluorophenyl substituent replace the thiazole-fluorophenyl system.
Positional Isomerism in Thiazole Boronic Esters
- Example : 4-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester (boronic ester at C5) vs. the target compound (boronic ester at C4).
- Reactivity : Boronic esters at C4 typically exhibit higher reactivity in Suzuki couplings due to reduced steric hindrance, as observed in yields for similar thiazole derivatives .
Physicochemical Properties and Spectral Data
NMR Characteristics
- Target Compound : Expected singlet for pinacol –CH₃ at δ ~1.34–1.38 (¹H NMR) and δ ~84.00 (B-O) and 24.90 (pinacol CH₃) in ¹³C NMR, consistent with other pinacol esters .
- Comparison : 2-Cyclopropyl-thiazole-4-boronic acid pinacol ester shows similar pinacol peaks but lacks aromatic fluorine signals .
Purity and Stability
Suzuki Coupling Performance
- Target Compound : Used in Pd-catalyzed cross-couplings with aryl halides. Yields depend on substituent electronic effects; electron-deficient partners (e.g., triflates) typically give >80% yields .
- Comparison : 2-(Piperazin-1-yl)thiazole-4-boronic acid pinacol ester shows lower yields (~60%) with bulky coupling partners due to steric hindrance .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Key Substituent |
|---|---|---|---|---|
| Target Compound | C₁₅H₁₉BFNO₃S | 323.19 | >98 | 2-(2-Fluorophenyl) |
| 4-(2-Fluorophenyl)thiazole-5-boronic ester | C₁₅H₁₉BFNO₃S | 323.19 | >98 | 4-Boronic ester |
| 2-Cyclopropyl-thiazole-4-boronic ester | C₁₂H₁₈BNO₂S | 259.16 | 95 | 2-Cyclopropyl |
| 2-(Piperidin-1-yl)thiazole-4-boronic ester | C₁₄H₂₃BN₂O₂S | 294.22 | 97 | 2-Piperidin-1-yl |
Table 2. NMR Data for Selected Compounds
| Compound Name | ¹H NMR (δ, pinacol –CH₃) | ¹³C NMR (δ, B-O) |
|---|---|---|
| Target Compound | 1.34–1.38 | 84.00 |
| 4-Methyl-thiazole-5-boronic ester | 1.37 | 84.00 |
| 2-(Piperazin-1-yl)thiazole-4-boronic ester | 1.35 | 83.98 |
Biological Activity
2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has garnered attention in both organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, particularly Suzuki–Miyaura coupling, which is essential for forming carbon-carbon bonds. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen, and a fluorophenyl group. The presence of the boronic acid moiety is crucial for its reactivity in organic synthesis.
The primary mechanism of action involves protodeboronation , where the boronic ester reacts to form new carbon-carbon bonds. This reaction is particularly significant in the context of Suzuki–Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules.
Target Pathways
- Suzuki–Miyaura Coupling Reaction : The compound acts as a coupling partner in this reaction, facilitating the formation of biaryl compounds.
- Biochemical Pathways : The compound's action influences pathways related to carbon-carbon bond formation, which is critical in synthesizing pharmaceuticals and agrochemicals.
Pharmacokinetics
The bioavailability of this compound can be affected by its susceptibility to hydrolysis. Environmental factors such as pH and temperature also play a role in its stability and effectiveness during reactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Properties : Boronic acids have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells.
- Antimicrobial Activity : Some derivatives have demonstrated potential against bacterial strains due to their ability to interfere with bacterial cell wall synthesis.
Case Study 1: Anticancer Activity
A study investigated the effects of various boronic esters on cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective inhibition at low concentrations.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 15 |
| Control (Doxorubicin) | MDA-MB-231 | 0.5 |
Case Study 2: Antimicrobial Activity
In another study, the compound was tested against several bacterial strains. It showed promising results against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >128 µg/mL |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2-fluorophenyl)thiazole-4-boronic acid pinacol ester?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling. A thiazole boronic ester intermediate reacts with a 2-fluorophenyl halide (e.g., bromide or iodide) using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃) in a solvent system like H₂O/acetonitrile (70°C). Post-reaction purification involves column chromatography and recrystallization .
- Key Considerations : Ensure anhydrous conditions to prevent boronic ester hydrolysis. Fluorophenyl halides may require elevated temperatures for reactivity.
Q. How should this compound be stored to maintain stability?
- Methodology : Store at 0–6°C in a sealed, moisture-free container under inert gas (argon/nitrogen). Desiccants like silica gel are recommended to prevent hydrolysis. Avoid prolonged exposure to light, as boronic esters can degrade under UV irradiation .
- Validation : Monitor purity via ¹H NMR or HPLC; degradation products (e.g., free boronic acid) appear as new peaks.
Q. What analytical techniques are recommended for characterizing this boronic ester?
- Methodology :
- ¹¹B NMR : Confirms boronic ester integrity (δ ~30 ppm for pinacol esters).
- ¹H/¹³C NMR : Assigns fluorophenyl and thiazole proton environments.
- HPLC-MS : Verifies molecular weight (expected [M+H]⁺ ~348 g/mol) and purity (>95%).
- X-ray crystallography : Resolves structural ambiguities if single crystals are obtained .
Advanced Research Questions
Q. How can competing side reactions be minimized during Suzuki-Miyaura coupling involving this compound?
- Optimization Strategies :
- Catalyst Selection : Use PdCl₂(dppf) with KF in DMSO/H₂O (130°C) to enhance coupling efficiency and reduce protodeboronation .
- Steric Shielding : Introduce bulky ligands (e.g., XPhos) to suppress homocoupling of the boronic ester.
- Kinetic Control : Conduct reactions under dilute conditions (≤0.1 M) to limit β-fluoride elimination from the fluorophenyl group .
Q. What strategies are effective in resolving contradictory data from cross-coupling reactions using different catalytic systems?
- Case Analysis :
- Contradiction : Pd(OAc)₂/xantphos systems may favor aryl-aryl coupling, while PdCl₂(dppf) excels in heterocyclic substrates.
- Resolution : Compare reaction outcomes using control experiments (e.g., coupling with non-fluorinated analogs). Validate via ¹⁹F NMR to track fluorine retention .
- Mechanistic Probes : Use ¹¹B NMR to monitor boronic ester conversion and identify intermediates (e.g., borinic acid derivatives) .
Q. How does the electron-withdrawing fluorine substituent influence reactivity in cross-coupling reactions?
- Electronic Effects :
- The 2-fluoro group reduces electron density on the phenyl ring, slowing transmetalation but increasing oxidative addition rates with electron-deficient aryl halides.
- Substrate-Specific Optimization : Pair with electron-rich coupling partners (e.g., aryl amines) to balance electronic mismatch. Use additives like Cs₂CO₃ to stabilize the Pd intermediate .
Data Contradiction Analysis
- Example : Conflicting reports on optimal solvent systems (acetonitrile vs. DMSO/H₂O).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
